

In-Depth Technical Guide: FB23 (CAS No. 2243736-35-6)

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Compound of Interest		
Compound Name:	FB23	
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Introduction

FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase.[1][2][3][4][5] As the m⁶A modification of mRNA is a critical regulator of gene expression, its enzymatic erasure by FTO has been implicated in various cellular processes and diseases, including cancer. FB23 was developed through structure-based rational design and has emerged as a valuable chemical probe for studying the biological functions of FTO and as a potential therapeutic agent, particularly in the context of acute myeloid leukemia (AML).[6] This document provides a comprehensive overview of the technical properties of FB23, including its mechanism of action, physicochemical characteristics, and detailed experimental protocols for its use in research settings.

Physicochemical Properties

FB23 is a white to off-white or beige solid powder.[3][6] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	2243736-35-6	[3][4][7]
Synonyms	2-[[2,6-Dichloro-4-(3,5-dimethyl-4-isoxazolyl)phenyl]amino]benzo ic acid	[3][4]
Molecular Formula	C18H14Cl2N2O3	[2][4][7]
Molecular Weight	377.22 g/mol	[2][3][7]
Purity	≥98% (HPLC)	[3][4]
Solubility	DMSO: 2 mg/mL	[3][4][5]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 2 years, -20°C for 1 year.	[2]
SMILES	CC1=C(C(=NO1)C)C2=CC(=C (NC3=CC=CC=C3C(O)=O)C(= C2)CI)CI	[1][2]
InChI Key	VUXZATVQMFSUCM- UHFFFAOYSA-N	[3][4][5]

Mechanism of Action and Biological Activity

FB23 functions as a direct and selective inhibitor of the FTO demethylase.[1][2] It binds to the catalytic domain of the FTO protein, thereby preventing the demethylation of m⁶A residues on mRNA. The accumulation of m⁶A in cancer cells, particularly in AML, has been shown to suppress the expression of key oncogenes, such as MYC and CEBPA, and promote the expression of tumor-suppressive genes like ASB2 and RARA.[6]

The biological consequences of FTO inhibition by **FB23** in AML cells include:

Inhibition of Cell Proliferation: FB23 demonstrates anti-proliferative effects in AML cell lines.
 [1][2][3]



- Induction of Apoptosis: Treatment with FB23 leads to the activation of apoptotic pathways.[1]
 [2]
- Cell Cycle Arrest: The compound causes suppression of the G2M checkpoint signal cascades.[1][2]
- Modulation of Key Signaling Pathways: FB23 treatment results in the suppression of MYC and E2F target gene expression and the activation of the p53 pathway.[1][2]

A closely related compound, **FB23**-2, which is a derivative of **FB23**, has been shown to have improved cellular permeability and exhibits more potent anti-proliferative activity in AML cells.[6]

Quantitative Data

The following table summarizes the key quantitative data reported for **FB23**.

Parameter	Cell Line/Assay Condition	Value	Reference
IC₅₀ (FTO demethylase)	Cell-free assay	60 nM (0.06 μM)	[1][2][4][5]
IC₅₀ (Cell Proliferation)	NB4 (AML)	44.8 μΜ	[1][2][4]
IC50 (Cell Proliferation)	MONOMAC6 (AML)	23.6 μΜ	[1][2][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving **FB23**, based on published research.

In Vitro FTO Demethylase Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of **FB23** on FTO in a cell-free system.

Reagents:



- Recombinant human FTO protein
- m⁶A-containing RNA oligonucleotide substrate
- Assay Buffer: 50 mM HEPES (pH 7.0), 75 μM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 μM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.[8]
- FB23 (dissolved in DMSO)
- Detection system (e.g., chemiluminescence-based assay kit or LC-MS/MS)

Procedure:

- Prepare serial dilutions of FB23 in DMSO. The final DMSO concentration in the assay should not exceed 1%.[8]
- In a microplate, combine the recombinant FTO enzyme, assay buffer, and the FB23 dilution or DMSO (for control).
- Incubate the mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[8]
- Initiate the demethylation reaction by adding the m⁶A-containing RNA substrate.
- Incubate the reaction for a specific duration (e.g., 1-2 hours) at 37°C.[2][8]
- Terminate the reaction and quantify the amount of demethylated product using a suitable detection method. For a chemiluminescent assay, this may involve a specific antibody that recognizes the methylated substrate.[9] Alternatively, LC-MS/MS can be used for direct quantification of m⁶A levels.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to evaluate the effect of **FB23** on the proliferation of AML cells.



Reagents:

- AML cell lines (e.g., NB4, MONOMAC6)
- · Complete cell culture medium
- FB23 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

- Seed the AML cells in a 96-well plate at a predetermined density.
- After allowing the cells to attach (if applicable), treat them with various concentrations of FB23 or DMSO (vehicle control).
- Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[1][2]
- Following the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
- Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
- Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

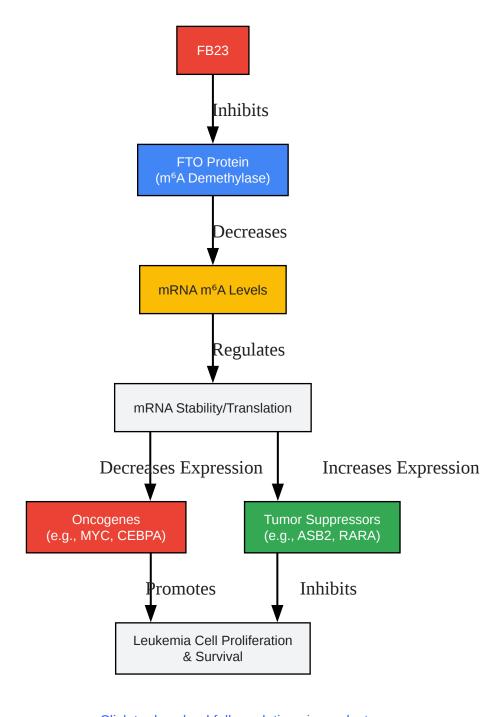
Signaling Pathways and Visualizations

FB23-mediated inhibition of FTO leads to significant alterations in downstream signaling pathways that are crucial for the survival and proliferation of AML cells.



FTO Inhibition and Downstream Effects

The primary mechanism of action of **FB23** is the inhibition of FTO's demethylase activity, leading to an increase in global m⁶A levels in mRNA. This has a cascading effect on gene expression, as depicted in the following diagram.



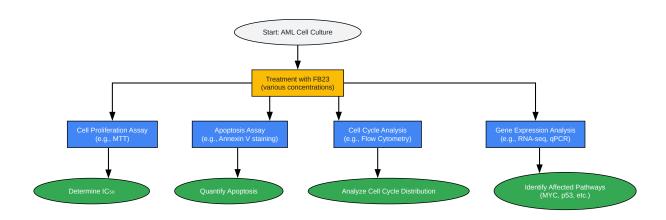
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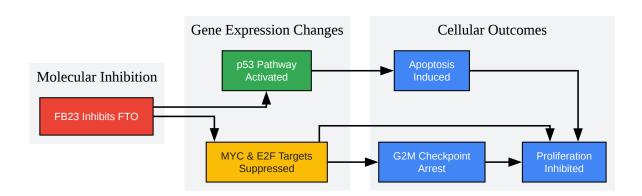
Caption: FTO inhibition by **FB23** increases m⁶A levels, altering gene expression.



Experimental Workflow for Assessing FB23 Activity

The following diagram illustrates a typical experimental workflow for characterizing the effects of **FB23** on AML cells.





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